molecular formula C6H13NO2 B13450453 rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis

rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis

Cat. No.: B13450453
M. Wt: 131.17 g/mol
InChI Key: FQOGWNRPPJMSEC-WDSKDSINSA-N
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Description

“rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as piperidine or its derivatives.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 3-position of the piperidine ring.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.

    Racemization: The final product is obtained as a racemic mixture, meaning it contains equal amounts of both enantiomers (3R,4R and 3S,4S).

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity of the desired compound.

Chemical Reactions Analysis

Types of Reactions

“rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the hydroxyl group to a hydrogen atom.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in asymmetric synthesis as chiral catalysts or ligands.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic effects in various diseases.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of “rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of piperidine derivatives.

    3-Hydroxypiperidine: A similar compound with a hydroxyl group at the 3-position.

    4-Hydroxypiperidine: A similar compound with a hydroxyl group at the 4-position.

Uniqueness

“rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” is unique due to its specific stereochemistry and the presence of both hydroxymethyl and hydroxyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,4S)-3-(hydroxymethyl)piperidin-4-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2/t5-,6-/m0/s1

InChI Key

FQOGWNRPPJMSEC-WDSKDSINSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1O)CO

Canonical SMILES

C1CNCC(C1O)CO

Origin of Product

United States

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